molecular formula C17H15BrN2O3 B5052543 N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide

N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide

Katalognummer B5052543
Molekulargewicht: 375.2 g/mol
InChI-Schlüssel: YHCFAQRXCFAHAZ-DHDCSXOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been extensively studied for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating various cellular processes, including inflammation, immune response, and cell survival.

Wirkmechanismus

BAY 11-7082 exerts its pharmacological effects by inhibiting the activity of IκB kinase (IKK), a key regulator of NF-κB activation. The inhibition of IKK by BAY 11-7082 prevents the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. This results in the suppression of NF-κB-dependent gene expression and downstream signaling pathways.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). BAY 11-7082 has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the anti-apoptotic protein, Bcl-2.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 11-7082 has several advantages for laboratory experiments, including its high potency and selectivity for IKK inhibition, which allows for the specific targeting of NF-κB signaling pathways. However, BAY 11-7082 has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Zukünftige Richtungen

The potential therapeutic applications of BAY 11-7082 are still being explored, and several future directions for research have been proposed. These include the development of novel analogs of BAY 11-7082 with improved pharmacological properties, the investigation of its effects on other signaling pathways, and the evaluation of its efficacy in preclinical and clinical settings.
In conclusion, BAY 11-7082 is a promising chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. Its ability to inhibit NF-κB activity has been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its pharmacological properties and potential clinical applications.

Synthesemethoden

The synthesis of BAY 11-7082 involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-methoxyaniline to form the intermediate product, which is then reacted with N-(tert-butoxycarbonyl)glycine to obtain the final product. The synthesis of BAY 11-7082 is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.

Wissenschaftliche Forschungsanwendungen

BAY 11-7082 has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and autoimmune disorders. The inhibition of NF-κB activity by BAY 11-7082 has been shown to have anti-inflammatory and anti-cancer effects by suppressing the expression of pro-inflammatory cytokines and inducing apoptosis in cancer cells.

Eigenschaften

IUPAC Name

N-[(Z)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-23-14-7-5-11(6-8-14)9-15(16(19)21)20-17(22)12-3-2-4-13(18)10-12/h2-10H,1H3,(H2,19,21)(H,20,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCFAQRXCFAHAZ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)N)\NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.